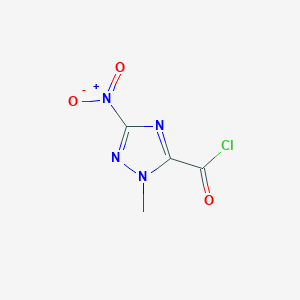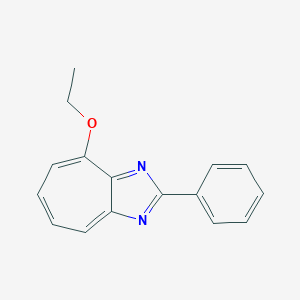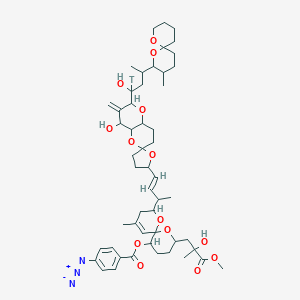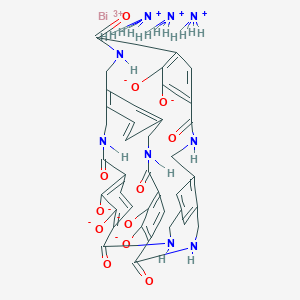
Tricatechol hexalactam-bismuth(III) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricatechol hexalactam-bismuth(III) complex, also known as TTHBi, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This complex has a unique structure that allows it to interact with biological molecules and exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of Tricatechol hexalactam-bismuth(III) complex is not fully understood. However, it is believed that the complex interacts with biological molecules such as proteins and nucleic acids, leading to their inhibition or activation. Tricatechol hexalactam-bismuth(III) complex has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemische Und Physiologische Effekte
Tricatechol hexalactam-bismuth(III) complex has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Tricatechol hexalactam-bismuth(III) complex has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs. Additionally, Tricatechol hexalactam-bismuth(III) complex has been found to induce cell death in cancer cells, making it a promising anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tricatechol hexalactam-bismuth(III) complex in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using Tricatechol hexalactam-bismuth(III) complex is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Tricatechol hexalactam-bismuth(III) complex. One potential direction is the development of Tricatechol hexalactam-bismuth(III) complex-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of Tricatechol hexalactam-bismuth(III) complex in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Tricatechol hexalactam-bismuth(III) complex and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Tricatechol hexalactam-bismuth(III) complex involves the reaction of tricatechol hexalactam ligand with bismuth(III) salt in a suitable solvent. The reaction mixture is then stirred and heated to form the complex. The purity and yield of the complex can be enhanced by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
Tricatechol hexalactam-bismuth(III) complex has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, Tricatechol hexalactam-bismuth(III) complex has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
130343-57-6 |
|---|---|
Produktname |
Tricatechol hexalactam-bismuth(III) complex |
Molekularformel |
C42H42BiN9O12 |
Molekulargewicht |
1073.8 g/mol |
IUPAC-Name |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
InChI-Schlüssel |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Kanonische SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Andere CAS-Nummern |
130343-57-6 |
Synonyme |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



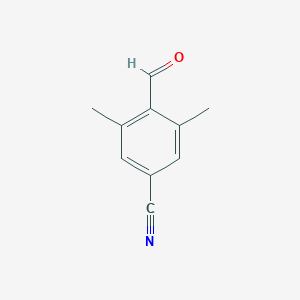
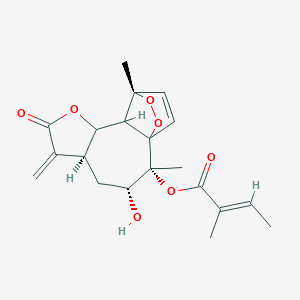
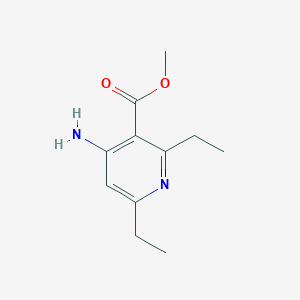
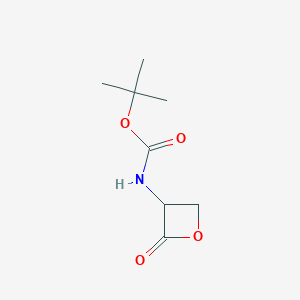
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
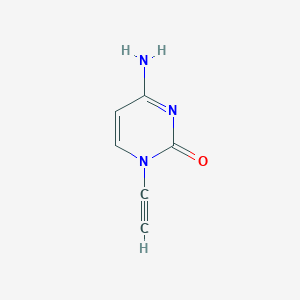
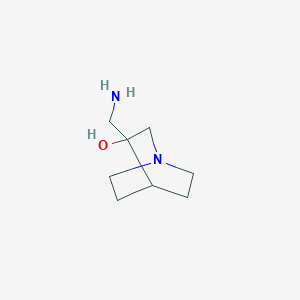
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
